

Applications of Amino-PEG4-(CH₂)₃CO₂H in Nanotechnology: An In-depth Technical Guide

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Compound of Interest

Compound Name: Amino-PEG4-(CH₂)₃CO₂H

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Introduction: The Role of Heterobifunctional PEG Linkers in Nanomedicine

The advent of nanotechnology has revolutionized the landscape of drug delivery, diagnostics, and material science. At the heart of many advanced nanomedical formulations lies the strategic use of functionalized polymers to modulate the biological interface of nanoparticles. Among these, polyethylene glycol (PEG) has emerged as the gold standard for surface modification, a process known as PEGylation. This guide focuses on a specific, heterobifunctional PEG linker, **Amino-PEG4-(CH₂)₃CO₂H**, and its applications in the realm of nanotechnology.

Amino-PEG4-(CH₂)₃CO₂H is a PEG derivative featuring a primary amine (-NH₂) at one terminus and a carboxylic acid (-COOH) at the other, separated by a tetraethylene glycol spacer and a propyl group.^{[1][2]} This heterobifunctional nature is of paramount importance as it allows for the sequential and controlled conjugation of two different molecules, thereby minimizing undesirable side reactions like self-coupling.^[1] The primary amine can react with entities such as carboxylic acids or activated N-hydroxysuccinimide (NHS) esters, while the carboxylic acid can be activated to form a stable amide bond with primary amines on another molecule.

The PEG component of the linker confers several advantageous properties to nanoparticles:

- **Enhanced Biocompatibility and Reduced Immunogenicity:** The hydrophilic PEG chains form a protective hydration layer around the nanoparticle, which can mask it from the immune system, reducing opsonization and clearance by the mononuclear phagocyte system (MPS). [3] This leads to a prolonged circulation half-life.
- **Improved Solubility and Stability:** For hydrophobic drugs or nanoparticles, PEGylation significantly increases their solubility in aqueous biological environments, preventing aggregation and improving formulation stability.
- **Steric Hindrance:** The PEG layer provides a steric barrier that can prevent non-specific interactions with proteins and cells, reducing off-target effects.

This technical guide will provide an in-depth overview of the applications of **Amino-PEG4-(CH₂)₃CO₂H** in nanotechnology, with a focus on its role in drug delivery and bioconjugation. We will explore its physicochemical properties, present available data, detail experimental protocols for its use, and provide visualizations of relevant workflows.

Physicochemical Properties of Amino-PEG4-(CH₂)₃CO₂H

Understanding the fundamental physicochemical properties of **Amino-PEG4-(CH₂)₃CO₂H** is crucial for its effective application in nanotechnology. These properties dictate its reactivity, solubility, and spatial conformation when conjugated to nanoparticle surfaces.

Property	Value	Reference
Chemical Formula	C ₁₂ H ₂₅ NO ₆	[1]
Molecular Weight	279.33 g/mol	[1][4]
CAS Number	144598-03-8	[1]
Appearance	Varies (typically a viscous liquid or solid)	N/A
Purity	>95% (typical)	[1][2]
Solubility	Soluble in water and many organic solvents	[1]

The tetraethylene glycol spacer provides a flexible and hydrophilic chain, while the terminal amine and carboxylic acid groups offer versatile handles for conjugation. The length of the PEG4 spacer is relatively short, which can be advantageous in applications where a minimal increase in hydrodynamic radius is desired, or where the targeting ligand needs to be in close proximity to the nanoparticle surface. However, it's important to note that shorter PEG chains may offer less effective shielding from the immune system compared to longer PEG chains.^[3]

Core Applications in Nanotechnology

The unique properties of **Amino-PEG4-(CH₂)₃CO₂H** make it a valuable tool in various nanotechnology applications, primarily centered around the surface functionalization of nanoparticles for biomedical purposes.

Drug Delivery

A primary application of this linker is in the development of targeted drug delivery systems. Nanoparticles such as liposomes, polymeric nanoparticles, and metallic nanoparticles can be functionalized with **Amino-PEG4-(CH₂)₃CO₂H** to attach targeting ligands (e.g., antibodies, peptides, small molecules) to their surface. This allows the nanoparticles to specifically bind to and be internalized by target cells, such as cancer cells, thereby increasing the local concentration of the therapeutic agent and reducing systemic toxicity.

Bioconjugation and Surface Modification

The heterobifunctional nature of **Amino-PEG4-(CH₂)₃CO₂H** is ideal for bioconjugation. It can be used to:

- Attach proteins and antibodies to nanoparticle surfaces: The carboxylic acid end can be activated and reacted with primary amines on the surface of a nanoparticle. The amine end of the PEG linker is then available to be conjugated to a biomolecule of interest.
- Functionalize surfaces for biosensing applications: By immobilizing biomolecules on a sensor surface via this linker, highly specific and sensitive biosensors can be developed.
- Create antibody-drug conjugates (ADCs): While typically used for nanoparticle functionalization, the principles of using such linkers are central to the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.

Diagnostics and Imaging

Nanoparticles functionalized with **Amino-PEG4-(CH₂)₃CO₂H** can also be used in diagnostic and imaging applications. For instance, imaging agents (e.g., fluorescent dyes, MRI contrast agents) can be attached to nanoparticles, and the addition of a targeting ligand via the PEG linker can allow for the specific visualization of diseased tissues.

Experimental Protocols

The following are detailed, illustrative methodologies for the use of **Amino-PEG4-(CH₂)₃CO₂H** in key nanotechnology applications. These protocols are based on standard bioconjugation techniques and may require optimization for specific nanoparticles and biomolecules.

Functionalization of Carboxylated Nanoparticles with Amino-PEG4-(CH₂)₃CO₂H via EDC/NHS Chemistry

This protocol describes the conjugation of the amine terminus of **Amino-PEG4-(CH₂)₃CO₂H** to a nanoparticle surface that presents carboxylic acid groups.

Materials:

- Carboxylated nanoparticles (e.g., polystyrene beads, quantum dots)
- **Amino-PEG4-(CH₂)₃CO₂H**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Washing Buffer: PBS with 0.05% Tween-20
- Centrifuge and appropriate centrifuge tubes

Procedure:

- Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups:
 - Add EDC to the nanoparticle suspension to a final concentration of 10 mM.
 - Add NHS to the nanoparticle suspension to a final concentration of 25 mM.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Washing: Centrifuge the nanoparticles to pellet them and remove the supernatant containing excess EDC and NHS. Resuspend the activated nanoparticles in Coupling Buffer. Repeat this washing step twice.
- Conjugation with **Amino-PEG4-(CH₂)₃CO₂H**:
 - Dissolve **Amino-PEG4-(CH₂)₃CO₂H** in Coupling Buffer to a concentration of 1-5 mg/mL.
 - Add the **Amino-PEG4-(CH₂)₃CO₂H** solution to the activated nanoparticle suspension. The molar ratio of PEG linker to nanoparticles should be optimized, but a 100-fold molar excess of the linker is a good starting point.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
- Final Washing: Centrifuge the functionalized nanoparticles and wash them three times with Washing Buffer to remove any unreacted PEG linker and byproducts.
- Storage: Resuspend the final **Amino-PEG4-(CH₂)₃CO₂H**-functionalized nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.

Conjugation of a Targeting Antibody to Amino-PEG4-(CH₂)₃CO₂H-Functionalized Nanoparticles

This protocol describes the attachment of an antibody to the carboxylic acid terminus of the PEG linker on the nanoparticle surface.

Materials:

- **Amino-PEG4-(CH₂)₃CO₂H**-functionalized nanoparticles (from Protocol 4.1)
- Targeting antibody
- EDC and NHS
- Activation Buffer, Coupling Buffer, Quenching Buffer, Washing Buffer (as in Protocol 4.1)

Procedure:

- Nanoparticle Preparation: Resuspend the **Amino-PEG4-(CH₂)₃CO₂H**-functionalized nanoparticles in Activation Buffer.
- Activation of Carboxyl Groups on the PEG Linker:
 - Add EDC (10 mM final concentration) and NHS (25 mM final concentration) to the nanoparticle suspension.
 - Incubate for 15-30 minutes at room temperature.
- Washing: Wash the activated nanoparticles twice with Coupling Buffer as described in Protocol 4.1.
- Antibody Conjugation:
 - Dissolve the targeting antibody in Coupling Buffer to a suitable concentration (e.g., 1 mg/mL).
 - Add the antibody solution to the activated nanoparticle suspension. The molar ratio of antibody to nanoparticles should be optimized.

- Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Washing: Quench the reaction and wash the antibody-conjugated nanoparticles as described in Protocol 4.1.
- Characterization and Storage: Characterize the final product for antibody conjugation efficiency (e.g., via a protein assay) and store appropriately.

Data Presentation: Characterization of Functionalized Nanoparticles

Quantitative characterization is essential to confirm the successful functionalization of nanoparticles with **Amino-PEG4-(CH₂)₃CO₂H** and to understand how this modification affects their physical properties. While specific data for this exact linker is sparse in the public domain, the following table provides an illustrative example of the types of data that should be collected and how they might change upon surface modification, based on general principles of PEGylation.

Table 1: Illustrative Physicochemical Characterization of Nanoparticles

Nanoparticle Type	Hydrodynamic Diameter (nm) (DLS)	Polydispersity Index (PDI)	Zeta Potential (mV)
Unmodified Carboxylated Nanoparticles	100 ± 5	< 0.1	-40 ± 5
Amino-PEG4-(CH ₂) ₃ CO ₂ H Functionalized	110 ± 7	< 0.15	-25 ± 5
Antibody-Conjugated Nanoparticles	125 ± 10	< 0.2	-15 ± 5

Note: These are hypothetical values to illustrate expected trends. The actual values will depend on the specific nanoparticle core, the density of the PEG linker, and the conjugated antibody.

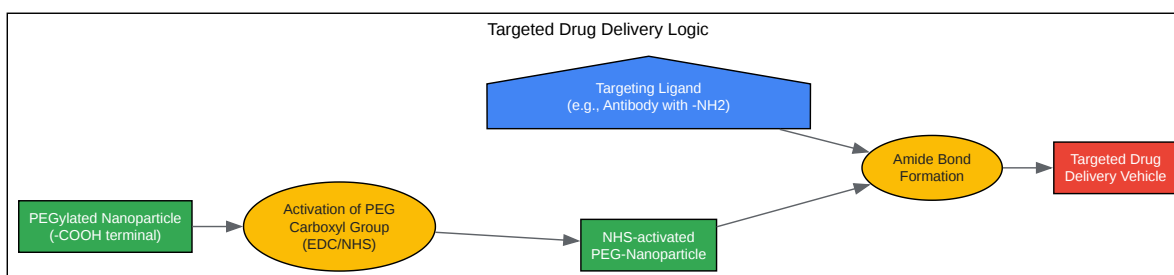
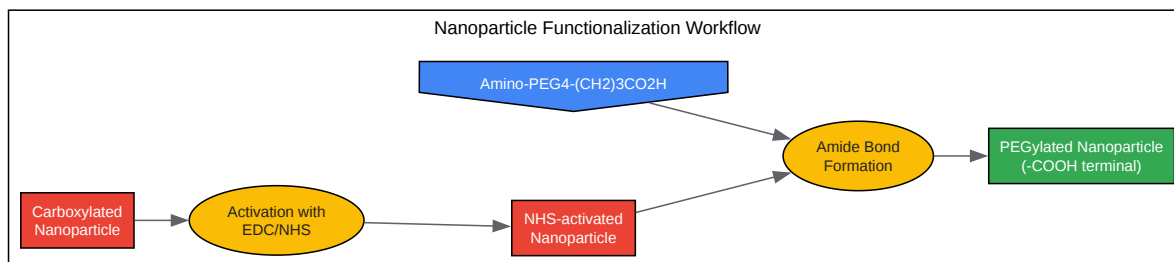
Table 2: Illustrative Cellular Uptake Data (In Vitro)

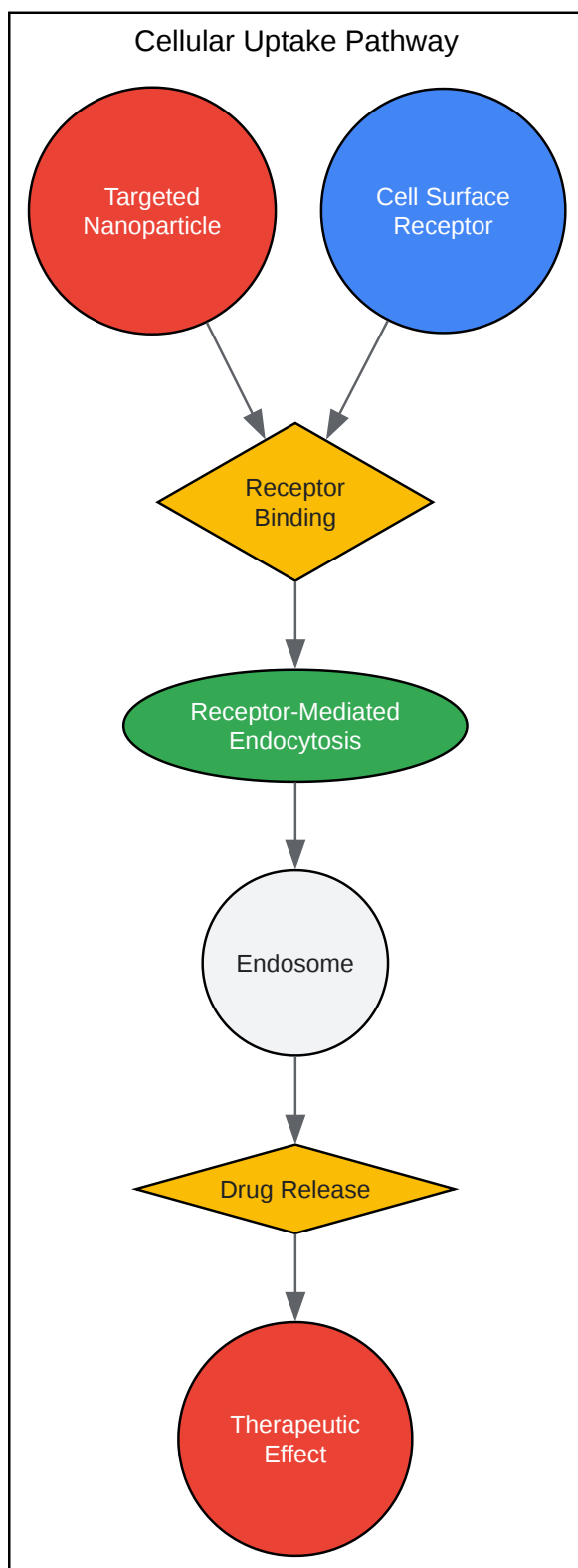
Nanoparticle Formulation	Cell Line	Incubation Time (h)	Cellular Uptake (% of cells with internalized nanoparticles)
Unmodified Nanoparticles	Cancer Cell Line (Target Receptor +)	4	20%
PEGylated Nanoparticles (No Targeting Ligand)	Cancer Cell Line (Target Receptor +)	4	10%
Targeted PEGylated Nanoparticles	Cancer Cell Line (Target Receptor +)	4	75%
Targeted PEGylated Nanoparticles	Control Cell Line (Target Receptor -)	4	15%

Note: This hypothetical data illustrates the expected outcome of targeted delivery. The reduced uptake of non-targeted PEGylated nanoparticles is due to the "stealth" effect of PEG. The targeted nanoparticles show significantly higher uptake in receptor-positive cells.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of **Amino-PEG4-(CH₂)₃CO₂H** in nanotechnology.





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